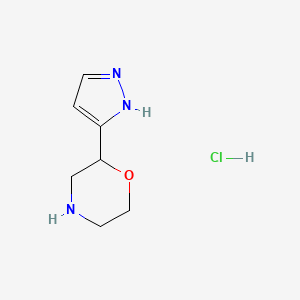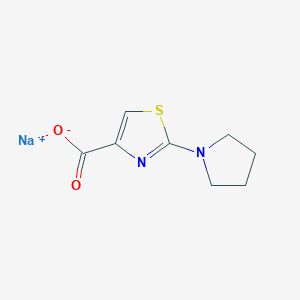
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
“Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” is a chemical compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a versatile entity in actions and reactions .
Molecular Structure Analysis
The molecular structure of “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” comprises a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate and its derivatives have been studied for their synthesis and antimicrobial properties. For instance, Yahya Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which demonstrated interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains (Yahya Nural et al., 2018).
Anticancer Activity
- Some derivatives have been investigated for their potential anticancer activities. For example, S. M. Gomha et al. (2015) prepared thiazole derivatives that showed promising activity against colon and liver carcinoma cell lines (S. M. Gomha et al., 2015).
Antimycobacterial Properties
- Studies by Yahya Nural (2018) also explored the antimycobacterial activity of polyfunctionalized derivatives, revealing effectiveness against the M. tuberculosis H37Rv strain (Yahya Nural, 2018).
Anticonvulsant Agents
- Research into anticonvulsant properties has been conducted, as seen in the work of H. Ghabbour et al. (2015), who synthesized new derivatives and evaluated them in seizure models, finding some compounds with significant anticonvulsant activity (H. Ghabbour et al., 2015).
Antibacterial and Antifungal Activities
- The compound and its derivatives have been assessed for both antibacterial and antifungal effects. L. Yurttaş et al. (2013) synthesized hydrazone-bridged derivatives exhibiting good activity against Staphylococcus aureus and Enterococcus faecalis (L. Yurttaş et al., 2013).
Synthesis of Novel Derivatives
- The compound has been used as a base for synthesizing novel derivatives with various biological properties. Jing Sun et al. (2015) developed a route for the generation of azomethine ylides, which led to the synthesis of functionalized spiro compounds (Jing Sun et al., 2015).
Orientations Futures
The future directions for research on “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly investigated. This information could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
sodium;2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.Na/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVPSISHVOHEII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
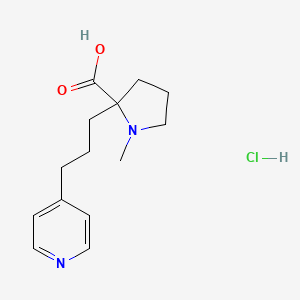
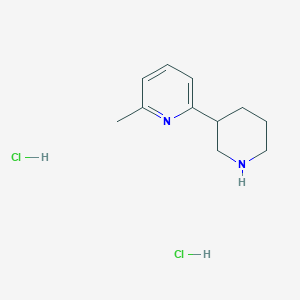
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
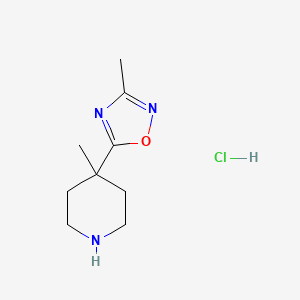
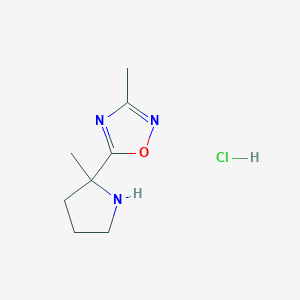
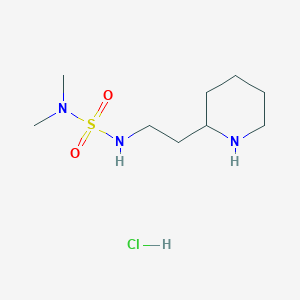
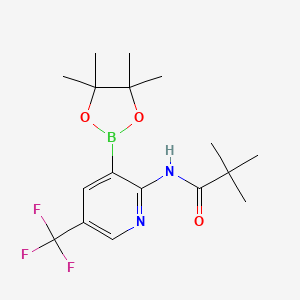
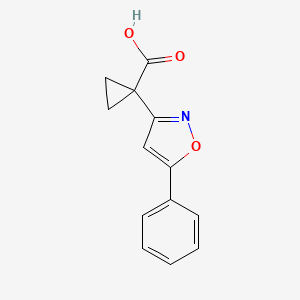
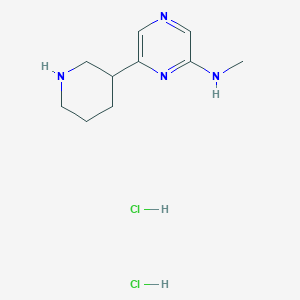
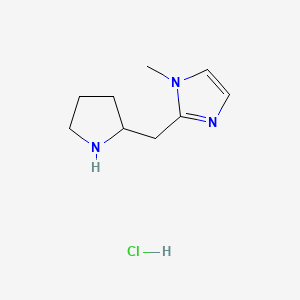
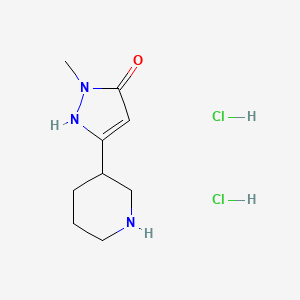
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
